The compound falls under the category of aliphatic amines and is specifically a derivative of piperazine, a six-membered ring containing two nitrogen atoms. Its structure includes a methyl group and a piperazine moiety, which are significant for its biological activity.
The synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine involves several key steps that typically include the following:
The molecular structure of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be described as follows:
InChI=1S/C9H21N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
The structure features:
Atom Type | Count |
---|---|
Carbon | 9 |
Hydrogen | 21 |
Nitrogen | 3 |
The compound contains a piperazine ring which contributes to its pharmacological properties. The presence of the methyl groups enhances lipophilicity, potentially influencing its ability to cross biological membranes .
Chemical reactions involving 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine primarily focus on its use as an intermediate in pharmaceutical synthesis. Key reactions include:
Environmental factors such as pH and temperature can influence its stability and interaction with biological targets.
The physical and chemical properties of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amines are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 171.28 g/mol |
Topological Polar Surface Area | 32.5 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bonds | 2 |
These properties suggest that the compound is relatively polar due to the presence of nitrogen atoms, which may influence its solubility in biological fluids .
The applications of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amines are diverse:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0